molecular formula C15H14NS+ B261500 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium

3-Benzyl-2-methyl-1,3-benzothiazol-3-ium

Cat. No. B261500
M. Wt: 240.3 g/mol
InChI Key: GUKBPNZRLOTXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-2-methyl-1,3-benzothiazol-3-ium, also known as MBT, is a heterocyclic compound that has been widely studied for its various applications in scientific research. MBT is a cationic dye that is commonly used as a fluorescent probe for detecting and measuring biological molecules, such as proteins, nucleic acids, and lipids.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium is based on its ability to bind to biological molecules, such as proteins, nucleic acids, and lipids, through electrostatic interactions. This compound is positively charged, which allows it to bind to negatively charged molecules in biological systems. The binding of this compound to these molecules results in a change in the fluorescence properties of the dye, which can be detected and measured using fluorescence microscopy or flow cytometry.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells and tissues. It is non-toxic and does not interfere with cellular processes or metabolic pathways. However, it is important to note that the concentration of this compound used in experiments should be carefully controlled to avoid any potential effects on cellular function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium is its high sensitivity and specificity for detecting and measuring biological molecules. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, there are also some limitations to the use of this compound in lab experiments. For example, the dye can be sensitive to changes in pH and temperature, which can affect its fluorescence properties. Additionally, the dye can be prone to photobleaching, which can limit its usefulness in long-term experiments.

Future Directions

There are several future directions for the use of 3-Benzyl-2-methyl-1,3-benzothiazol-3-ium in scientific research. One potential application is in the development of new diagnostic tools for detecting and monitoring disease biomarkers. This compound could also be used to study the dynamics of protein-protein interactions in living cells, which could provide insights into the mechanisms of disease and potential targets for drug development. Additionally, the development of new fluorescent probes based on the structure of this compound could lead to the discovery of new biological molecules and pathways.

Scientific Research Applications

3-Benzyl-2-methyl-1,3-benzothiazol-3-ium has a wide range of applications in scientific research, including fluorescence microscopy, flow cytometry, and protein labeling. As a fluorescent probe, this compound is commonly used to detect and measure biological molecules in living cells and tissues. It can also be used to study the dynamics of protein-protein interactions, protein-lipid interactions, and protein-nucleic acid interactions.

properties

Molecular Formula

C15H14NS+

Molecular Weight

240.3 g/mol

IUPAC Name

3-benzyl-2-methyl-1,3-benzothiazol-3-ium

InChI

InChI=1S/C15H14NS/c1-12-16(11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)17-12/h2-10H,11H2,1H3/q+1

InChI Key

GUKBPNZRLOTXKE-UHFFFAOYSA-N

SMILES

CC1=[N+](C2=CC=CC=C2S1)CC3=CC=CC=C3

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.